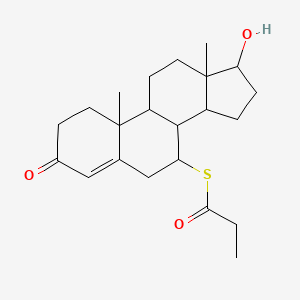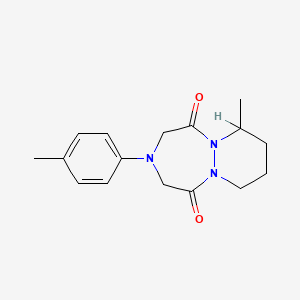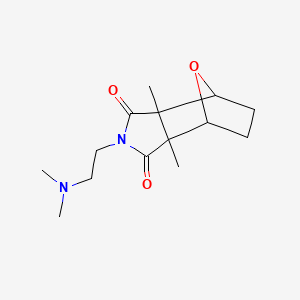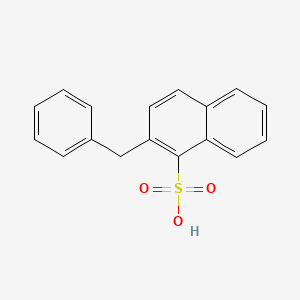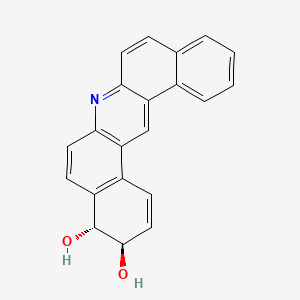
Fuchsine phosphomolybdate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fuchsine phosphomolybdate is a coordination compound that combines the properties of fuchsine, a magenta dye, and phosphomolybdate, a polyoxometalate. This compound is known for its vibrant color and unique chemical properties, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fuchsine phosphomolybdate can be synthesized by reacting fuchsine with phosphomolybdic acid in an acidic medium. The reaction typically involves dissolving fuchsine in water and then adding phosphomolybdic acid dropwise while maintaining a low pH. The mixture is stirred continuously until the formation of the desired compound is complete. The resulting product is then filtered, washed, and dried to obtain pure this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar procedure but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure consistent quality and yield. The final product is often purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Fuchsine phosphomolybdate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of molybdenum.
Reduction: It can be reduced to form molybdenum blue, a reduced form of phosphomolybdate.
Substitution: The fuchsine moiety can undergo substitution reactions with other organic or inorganic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium thiosulfate is often used as a reducing agent.
Substitution: Various organic solvents and catalysts can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Higher oxidation states of molybdenum compounds.
Reduction: Molybdenum blue.
Substitution: Substituted fuchsine derivatives.
Wissenschaftliche Forschungsanwendungen
Fuchsine phosphomolybdate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique redox properties.
Biology: Employed as a staining agent in microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Wirkmechanismus
The mechanism by which fuchsine phosphomolybdate exerts its effects involves the interaction of its polyoxometalate core with various molecular targets. The compound can undergo redox reactions, facilitating electron transfer processes. This property is particularly useful in catalytic applications, where the compound can act as an electron mediator. Additionally, the fuchsine moiety can interact with biological molecules, making it useful in staining and imaging applications .
Vergleich Mit ähnlichen Verbindungen
Fuchsine phosphomolybdate can be compared with other similar compounds, such as:
Ammonium phosphomolybdate: Known for its dielectric properties and use in memory devices.
Sodium phosphomolybdate: Used as a catalyst in various chemical reactions.
Potassium phosphomolybdate: Employed in the synthesis of other polyoxometalates.
Uniqueness
This compound stands out due to its combination of vibrant color and unique redox properties, making it versatile for applications in both scientific research and industry. Its ability to act as both a dye and a catalyst provides a dual functionality that is not commonly found in other similar compounds .
Eigenschaften
CAS-Nummer |
68845-38-5 |
|---|---|
Molekularformel |
C20H19MoN3O2P- |
Molekulargewicht |
460.3 g/mol |
InChI |
InChI=1S/C20H19N3.Mo.HO2P/c1-13-12-16(6-11-19(13)23)20(14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15;;1-3-2/h2-12,23H,21-22H2,1H3;;(H,1,2)/p-1 |
InChI-Schlüssel |
AYNLUWCLQSXEIU-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N.[O-]P=O.[Mo] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


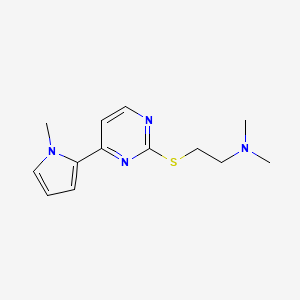

![[4-(5-acetyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] acetate](/img/structure/B12798312.png)

